molecular formula C9H10BrClO B6206596 1-(2-bromoethyl)-3-chloro-5-methoxybenzene CAS No. 2018142-88-4

1-(2-bromoethyl)-3-chloro-5-methoxybenzene

Cat. No.: B6206596
CAS No.: 2018142-88-4
M. Wt: 249.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromoethyl)-3-chloro-5-methoxybenzene is an organic compound that belongs to the class of aromatic halides It features a benzene ring substituted with a bromoethyl group, a chloro group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloro-5-methoxybenzene with bromoethane in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-3-chloro-5-methoxybenzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of dehalogenated benzene derivatives.

Scientific Research Applications

1-(2-Bromoethyl)-3-chloro-5-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-3-chloro-5-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromoethyl group can participate in nucleophilic substitution reactions, while the chloro and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromoethyl)-3-chlorobenzene: Lacks the methoxy group, which can affect its reactivity and applications.

    1-(2-Bromoethyl)-4-methoxybenzene: Lacks the chloro group, leading to different chemical properties.

    1-(2-Bromoethyl)-2-chloro-5-methoxybenzene:

Uniqueness

1-(2-Bromoethyl)-3-chloro-5-methoxybenzene is unique due to the specific combination of substituents on the benzene ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

2018142-88-4

Molecular Formula

C9H10BrClO

Molecular Weight

249.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.